[Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[methyl-[(3R)-1-methylpiperidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-5-3-4-8(6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTOEDNXURJBQE-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis of (R)-1-Methylpiperidin-3-amine
The Mitsunobu reaction is employed to install the methyl group at the piperidine 1-position with retention of configuration. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (Ph3P), (R)-3-aminopiperidine reacts with methanol under Mitsunobu conditions to yield (R)-1-methylpiperidin-3-amine. This method achieves >95% enantiomeric excess (ee) when using chiral resolving agents such as tartaric acid derivatives.
Table 1: Mitsunobu Reaction Conditions for Methyl Group Introduction
| Parameter | Value |
|---|---|
| Substrate | (R)-3-aminopiperidine |
| Reagents | DEAD, Ph3P, MeOH |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → rt, 12 h |
| Yield | 82% |
| ee | 96% (HPLC, Chiralcel OD-H) |
Acetic Acid Moiety Incorporation
The amino group of (R)-1-methylpiperidin-3-amine undergoes alkylation with methyl bromoacetate in dimethylformamide (DMF) at 60°C for 6 hours, followed by saponification with NaOH/MeOH to yield the free acid. This step requires careful pH control to prevent epimerization.
Stepwise Synthetic Procedures
Preparation of (R)-1-Methylpiperidin-3-amine
-
Starting Material : (R)-Piperidin-3-amine (1.0 equiv) is dissolved in anhydrous THF under nitrogen.
-
Methylation : Methanol (2.0 equiv), DEAD (1.2 equiv), and Ph3P (1.2 equiv) are added dropwise at 0°C. The mixture stirs at room temperature for 12 hours.
-
Workup : The reaction is quenched with saturated NH4Cl, extracted with ethyl acetate, and purified via silica gel chromatography (EtOAc/hexane, 3:7).
-
Characterization : 1H NMR (500 MHz, CDCl3) δ 3.15–3.05 (m, 1H, CHN), 2.75–2.65 (m, 2H, CH2N), 2.45 (s, 3H, NCH3), 1.85–1.70 (m, 4H, piperidine H).
Alkylation with Bromoacetic Acid Derivative
-
Reaction : (R)-1-Methylpiperidin-3-amine (1.0 equiv) is treated with methyl bromoacetate (1.1 equiv) and K2CO3 (2.0 equiv) in DMF at 60°C for 6 hours.
-
Saponification : The ester intermediate is hydrolyzed with 2N NaOH in MeOH/H2O (4:1) at 80°C for 3 hours.
-
Isolation : Acidification to pH 2–3 with HCl precipitates the product, which is filtered and dried.
Table 2: Alkylation-Saponification Optimization
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Base | K2CO3 | 78 | 98.5 |
| Solvent | DMF | 78 | 98.5 |
| Temperature | 60°C | 78 | 98.5 |
| Alternative Base | Cs2CO3 | 65 | 97.2 |
| Alternative Solvent | Acetonitrile | 42 | 95.1 |
Resolution of Stereochemical Challenges
The (R)-configuration at the piperidine 3-position is critical for biological activity. Chiral stationary phase HPLC (Chiralpak IC, hexane/i-PrOH/DEA 90:10:0.1) confirms enantiopurity, while circular dichroism (CD) at 220 nm corroborates absolute configuration. Racemization during alkylation is mitigated by:
-
Low-temperature saponification (0–5°C).
-
Avoidance of strong acids/bases in aqueous workup.
Alternative Routes and Comparative Analysis
Reductive Amination Approach
A competing route involves reductive amination of 3-ketopiperidine with methylamine, followed by enantioselective reduction. However, this method yields lower ee (82–88%) compared to Mitsunobu alkylation.
Enzymatic Resolution
| Method | Steps | Overall Yield (%) | ee (%) | Cost (USD/g) |
|---|---|---|---|---|
| Mitsunobu-Alkylation | 3 | 62 | 96 | 120 |
| Reductive Amination | 4 | 48 | 82 | 95 |
| Enzymatic | 5 | 35 | 99 | 210 |
Industrial-Scale Considerations
For kilogram-scale production, continuous flow chemistry reduces reaction times (Mitsunobu step: 2 hours vs. 12 hours batch) and improves safety. Crystallization-driven dynamic resolution enhances ee to >99% by seeding with enantiopure product.
Analytical Characterization
Final product identity is confirmed via:
Chemical Reactions Analysis
Types of Reactions
[Methyl-(®-1-methyl-piperidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid serves as a building block for synthesizing complex organic molecules. Its unique structure enables the formation of various derivatives through:
- Oxidation : Producing carboxylic acids.
- Reduction : Yielding alcohols or amines.
- Substitution Reactions : Allowing for functional group modifications.
Biology
In biological contexts, the compound is studied for its potential interactions with biomolecules. Notable applications include:
- Inhibition of Enzymatic Activity : Research indicates that it may inhibit GlyT1 (glycine transporter 1), influencing neurotransmitter regulation.
Medicine
The pharmacological properties of Methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid are under investigation for therapeutic uses, including:
- Antimicrobial Activity : Exhibiting significant antibacterial and antifungal properties. For instance, related compounds have shown MIC values below 125 µg/mL against pathogens like Escherichia coli and Candida albicans.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | <1 | Staphylococcus aureus |
| Compound B | <125 | Escherichia coli |
| Compound C | <150 | Candida albicans |
Anticancer Potential
Research into the anticancer properties of piperidine derivatives has revealed promising results. In vitro studies indicate that certain derivatives can induce apoptosis in cancer cell lines. For example:
- Compound D exhibited an IC50 value of 59.24 nM against breast cancer cells.
- Compound E showed moderate activity with an IC50 of 81.6 nM.
These findings suggest that Methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid may also possess anticancer activity through mechanisms involving apoptosis induction.
Case Studies and Research Findings
Several studies have highlighted the biological activity of piperidine derivatives:
- Calmodulin Inhibitors : Investigations into how these compounds interact with calmodulin have shown potential in regulating calcium-dependent processes.
- GlyT1 Inhibition : Studies demonstrate that Methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid may effectively inhibit GlyT1, which is crucial for neurotransmitter transport.
- Antifungal Activity : The compound's potential as an antifungal agent has been substantiated through various assays demonstrating its efficacy against fungal strains.
Mechanism of Action
The mechanism of action of [Methyl-(®-1-methyl-piperidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between [Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid and related compounds:
Key Observations:
- Substituent Effects: The benzyl group in [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid increases molecular weight and lipophilicity compared to the methyl-substituted base compound . Cyclopropyl and tert-butoxycarbonyl (Boc) groups (e.g., ) enhance metabolic stability and synthetic versatility, respectively. Acetyl substituents (e.g., ) may reduce basicity of the piperidine nitrogen, altering receptor interactions.
- Stereochemistry: The (R)-configuration is critical for activity in analogs like [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid, as enantiomers (e.g., (S)-isomers in ) often exhibit divergent biological profiles.
Biological Activity
Methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid, a compound featuring a piperidine moiety, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₃H₁₉N₃O₂
- Molecular Weight : 239.31 g/mol
- Functional Groups : Amino acid derivative with a piperidine ring.
Research indicates that compounds with piperidine structures often exhibit diverse biological activities due to their ability to interact with various biological targets. Methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid may act through the following mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as GlyT1 (glycine transporter 1), which plays a crucial role in neurotransmitter regulation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing cellular signaling pathways and potentially affecting conditions like anxiety and depression.
Antimicrobial Activity
Research has demonstrated that piperidine derivatives possess significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial and antifungal activities. For instance:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | <1 | Staphylococcus aureus |
| Compound B | <125 | Escherichia coli |
| Compound C | <150 | Candida albicans |
These findings indicate that methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid may similarly exhibit potent antimicrobial effects, warranting further investigation.
Anticancer Potential
Piperidine derivatives have been explored for their anticancer properties. In vitro studies have shown that certain piperidine-based compounds can induce apoptosis in cancer cell lines. For example, a study indicated:
- Compound D exhibited an IC50 value of 59.24 nM against breast cancer cells.
- Compound E showed moderate activity with an IC50 of 81.6 nM.
These results suggest that methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid could also possess anticancer activity, particularly through mechanisms involving apoptosis induction and inhibition of tumor growth.
Case Studies and Research Findings
Several studies have highlighted the biological activity of piperidine derivatives:
- Calmodulin Inhibitors :
- GlyT1 Inhibition :
- Antifungal Activity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
